molecular formula C8H17ClN4O B1445750 (1-(2-amino-3-methylbutyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride CAS No. 1824269-06-8

(1-(2-amino-3-methylbutyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride

Cat. No.: B1445750
CAS No.: 1824269-06-8
M. Wt: 220.7 g/mol
InChI Key: GXXCRTFQQAIWIL-UHFFFAOYSA-N
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Description

(1-(2-amino-3-methylbutyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride: is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and chemical research. The presence of both amino and triazole functional groups in its structure makes it a versatile molecule for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-amino-3-methylbutyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a involving an azide and an alkyne under copper-catalyzed conditions.

    Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1-(2-amino-3-methylbutyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides, ureas, or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like acyl chlorides or isocyanates.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of dihydrotriazoles.

    Substitution: Formation of amides, ureas, or other derivatives.

Scientific Research Applications

(1-(2-amino-3-methylbutyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride: has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-(2-amino-3-methylbutyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or nucleic acids.

    Pathways Involved: The compound may inhibit enzyme activity, modulate receptor function, or interfere with nucleic acid synthesis.

Comparison with Similar Compounds

(1-(2-amino-3-methylbutyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride: can be compared with other triazole derivatives:

    Similar Compounds:

  • Uniqueness : The presence of the 2-amino-3-methylbutyl group in its structure provides unique steric and electronic properties, which can influence its reactivity and biological activity.

Properties

IUPAC Name

[1-(2-amino-3-methylbutyl)triazol-4-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N4O.ClH/c1-6(2)8(9)4-12-3-7(5-13)10-11-12;/h3,6,8,13H,4-5,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXCRTFQQAIWIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1C=C(N=N1)CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(2-amino-3-methylbutyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
Reactant of Route 2
(1-(2-amino-3-methylbutyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
Reactant of Route 3
(1-(2-amino-3-methylbutyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
Reactant of Route 4
(1-(2-amino-3-methylbutyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
Reactant of Route 5
(1-(2-amino-3-methylbutyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
Reactant of Route 6
(1-(2-amino-3-methylbutyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride

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